Boc-N-Me-Nle-OH, also known as N-[(1,1-Dimethylethoxy)carbonyl]-L-norleucine, is a derivative of norleucine that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is significant in peptide synthesis and modifications, serving as a building block for various bioactive peptides.
Boc-N-Me-Nle-OH belongs to the class of amino acids and is categorized as a protected amino acid. The Boc group serves as a protective moiety that facilitates the selective functionalization of the amino acid during peptide synthesis.
The synthesis of Boc-N-Me-Nle-OH typically employs solid-phase peptide synthesis (SPPS) methods, particularly the Fmoc and Boc strategies. The Boc strategy involves the following steps:
The technical details of the synthesis process include maintaining specific temperatures and pH levels to optimize reaction yields and minimize side reactions. For instance, the coupling reactions are often conducted at room temperature in an inert atmosphere to prevent oxidation or hydrolysis .
The molecular structure of Boc-N-Me-Nle-OH can be represented as follows:
The compound's chemical properties include:
Boc-N-Me-Nle-OH participates in various chemical reactions typical of amino acids and peptides:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants. For example, using dimethylformamide (DMF) as a solvent can enhance coupling efficiency during peptide synthesis .
The mechanism of action for Boc-N-Me-Nle-OH primarily revolves around its role in peptide synthesis. During SPPS, the Boc group protects the amino functionality, allowing for sequential addition of amino acids without premature reaction.
This mechanism ensures high fidelity in peptide synthesis, essential for producing biologically active compounds.
Relevant data on stability and reactivity can be found in studies focusing on similar protected amino acids .
Boc-N-Me-Nle-OH has several applications in scientific research:
The incorporation of N-methyl amino acids represents one of the most powerful strategies for engineering peptide properties, with Boc-N-Me-Nle-OH serving as an exemplary vehicle for this modification:
Conformational Restriction: The N-methyl group introduces significant steric constraints that restrict the conformational space available to the peptide backbone. This forced conformational bias can enhance receptor selectivity by stabilizing bioactive conformations while minimizing non-productive binding states. The methyl group effectively eliminates the hydrogen bond donor capability of the amide nitrogen, fundamentally altering secondary structure formation [5] [9].
Enhanced Proteolytic Resistance: Protease recognition requires precise spatial orientation of peptide bonds within enzyme active sites. The presence of an N-methyl group creates steric hindrance that prevents proper substrate positioning, dramatically reducing enzymatic cleavage rates. Studies demonstrate that even single N-methylations can extend peptide half-lives in biological fluids by orders of magnitude [4] [5].
Improved Pharmacokinetics: The combination of reduced hydrogen bonding capacity and increased lipophilicity significantly enhances membrane permeability. This addresses one of the most persistent challenges in peptide therapeutics—oral bioavailability. Quantitative structure-permeability relationships reveal that N-methylation can improve Caco-2 permeability coefficients by 2-10 fold depending on sequence context [4] [5].
Reduced Aggregation Propensity: The disruption of inter-molecular hydrogen bonding networks inhibits the formation of β-sheet structures responsible for peptide aggregation. This property is particularly valuable in the synthesis of amyloidogenic sequences where solubility limitations often hinder synthesis and application [9].
Table 1: Comparative Analysis of N-Methylated Amino Acid Derivatives
Amino Acid Derivative | CAS Number | Molecular Weight | Specific Rotation [α]D | Key Applications |
---|---|---|---|---|
Boc-N-Me-Nle-OH | 7016367 | 245.32 | -94° (c=0.5% in EtOH) | Protease-resistant peptides |
Boc-N-Me-Val-OH | 45170-31-8 | 245.31 | -94° ±3° (c=0.5% in EtOH) | Conformationally constrained epitopes |
Boc-N-Me-Leu-OH | 53363-89-6 | 245.32 | Not reported | Antimicrobial peptide analogs |
Boc-N-Me-Phe-OH | 37553-65-4 | 279.34 | Not reported | CNS-targeting therapeutics |
Norleucine (2-aminohexanoic acid) occupies a unique position in the non-canonical amino acid repertoire as a methionine surrogate with enhanced stability and tailored hydrophobicity:
Isoelectronic Side Chain Design: The -CH₂-CH₂-CH₂-CH₃ side chain of norleucine closely mimics the dimensions and electronic properties of methionine's -CH₂-CH₂-S-CH₃ moiety while eliminating the oxidation-sensitive thioether group. This substitution prevents the formation of methionine sulfoxide and sulfone derivatives that can compromise peptide activity and introduce heterogeneity [2] [4].
Hydrophobicity Optimization: With a calculated logP value of -1.03 for the free amino acid, norleucine provides intermediate hydrophobicity between leucine (-1.23) and methionine (-0.92). This fine balance enables precise modulation of peptide partitioning behavior without extreme lipophilicity that can compromise solubility. The linear hydrocarbon chain also avoids the β-branching effects characteristic of valine and isoleucine that can disrupt helical structures [2].
Metabolic Stability: Unlike natural hydrophobic amino acids, norleucine's unnatural status renders it resistant to many amino acid degradation pathways. This property is particularly valuable in in vivo applications where enzymatic transformations of leucine, isoleucine, and valine can generate unwanted metabolites that interfere with pharmacokinetic profiles [2] [4].
Crystallographic Applications: The absence of reactive functional groups in the norleucine side chain makes it exceptionally suitable for X-ray crystallographic studies. Its electron density profile is easily distinguishable from natural residues while minimizing radiation sensitivity issues associated with sulfur-containing residues [2].
The strategic combination of norleucine's physicochemical advantages with N-methylation in Boc-N-Me-Nle-OH creates a building block that simultaneously addresses multiple limitations of canonical amino acids in therapeutic peptide design.
The development of Boc-N-Me-Nle-OH must be understood within the broader context of protecting group strategy evolution in peptide chemistry:
Merrifield's Pioneering Work: The introduction of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in 1963 revolutionized peptide chemistry by enabling stepwise chain assembly on insoluble supports. The Boc (tert-butyloxycarbonyl) group emerged as the ideal N⁺-protection for this methodology due to its stability during coupling steps and clean removal under mildly acidic conditions (25-50% TFA in DCM) without affecting the nascent peptide chain [3] [9].
Orthogonal Protection Schemes: The Boc/Benzyl strategy established the paradigm of orthogonality where N⁺-protection (Boc) could be removed independently of side-chain protecting groups (benzyl-based) and resin linkages. This principle enabled the synthesis of increasingly complex peptides by preventing unwanted deprotection events. The development of acid-stable resins like Pam (phenylacetamidomethyl) further enhanced the utility of Boc chemistry by allowing repetitive TFA treatments without premature cleavage [3] [9].
Automation Compatibility: Boc chemistry proved uniquely suited for automated synthesis due to the crystalline nature of Boc-amino acids, their solubility in DCM, and the volatile byproducts of deprotection (isobutylene and CO₂). This facilitated the development of programmable peptide synthesizers that could perform extended synthesis cycles without manual intervention. Modern Boc-SPPS instruments can routinely assemble peptides of 60+ residues with coupling efficiencies exceeding 99.8% per cycle [3].
Specialized Applications: Despite the popularity of Fmoc strategies, Boc protection remains essential for sequences requiring:
Table 2: Synthetic Applications of Boc-N-Me-Nle-OH in Advanced Peptide Systems
Peptide Class | Synthetic Role | Observed Benefits | Representative Study |
---|---|---|---|
Cyclic Tetrapeptides | Conformational constraint | Enhanced antifungal activity against Trichophyton mentagrophytes | N-Methylated marine cyclopeptide analogs [5] |
Protease Substrates | P₁ position modification | Resistance to chymotrypsin cleavage while maintaining recognition | Specificity profiling studies [2] |
Antimicrobial Peptides | Hydrophobicity modulation | Improved membrane penetration against Pseudomonas aeruginosa | Synthetic lipopeptide antibiotics [4] |
Receptor Agonists | Backbone N-methylation | Increased metabolic stability in vivo | GPCR-targeted peptide therapeutics [4] [5] |
Peptide Toxins | Methionine substitution | Elimination of oxidative degradation | Sea anemone toxin analogs [2] |
The synthesis of Boc-N-Me-Nle-OH follows a well-established protocol beginning with commercially available norleucine. The sequence involves:
The historical trajectory of Boc chemistry has established a robust platform for the application of specialized building blocks like Boc-N-Me-Nle-OH, enabling the precise molecular engineering required for next-generation peptide therapeutics. As SPPS methodologies continue evolving toward longer sequences and more complex modifications, the unique advantages of Boc-protected N-methylated residues ensure their ongoing importance in peptide science.
Table 3: Structural Characteristics of Boc-N-Me-Nle-OH
Property | Specification | Analytical Method | Significance in Synthesis |
---|---|---|---|
Molecular Formula | C₁₂H₂₃NO₄ | Elemental analysis | Confirms synthetic identity |
Optical Purity | >99% ee | Chiral HPLC [α]²⁰D = -94 ± 3° (c=0.5% in EtOH) | Ensures stereochemical integrity in peptide chains |
Solubility | 50 mg/mL in DCM, DMF; <1 mg/mL in water | Practical observation | Compatibility with SPPS solvents |
Stability | Stable >2 years at -20°C | Accelerated degradation studies | Long-term storage feasibility |
TLC Profile | Rf = 0.45 (EtOAc:hexane 1:1) | Silica gel TLC | Rapid reaction monitoring |
Active Hydrogen Content | 1 (carboxylic acid) | Titration | Determines stoichiometric use |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3